Lipophilicity Modulation: +0.73 LogP Shift Relative to Non-Fluorinated Analog
The target compound exhibits a computed LogP of 2.53 , compared to an XLogP3 of 1.8 for the non-fluorinated analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) [1]. This +0.73 log unit increase represents a meaningful shift in lipophilicity that can influence membrane permeability, plasma protein binding, and metabolic clearance of downstream drug candidates derived from this intermediate. The 4-fluoro regioisomer (1-tert-butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, CAS 1303974-40-4) shares an identical molecular weight (275.32 g/mol) but differs in fluorine placement, yielding a distinct LogP and electronic distribution profile [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.53 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 142851-03-4): XLogP3 = 1.8 |
| Quantified Difference | ΔLogP = +0.73 (target is ~1.5× more lipophilic by the Hansch-Fujita model) |
| Conditions | Computed values: target LogP from chemsrc database; comparator XLogP3 from PubChem 2.2 |
Why This Matters
A +0.73 LogP increase can significantly alter the ADME profile of final compounds; procurement of the correct fluorinated intermediate avoids introducing an unintended lipophilicity deviation that could compromise lead optimization campaigns.
- [1] PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CID 2758812): XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/2758812 (accessed 2026-05-06). View Source
- [2] American Elements. 1-Tert-butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate (CAS 1303974-40-4). https://www.americanelements.com (accessed 2026-05-06). View Source
